N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, commonly known as CNI-1493, is a small molecule drug that has shown potential in treating various inflammatory diseases. CNI-1493 was first discovered in the late 1990s and has since been extensively studied for its mechanism of action and therapeutic potential.
Wirkmechanismus
CNI-1493 works by inhibiting the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. By inhibiting NF-κB, CNI-1493 reduces the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
CNI-1493 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, CNI-1493 has been shown to have neuroprotective effects and to promote tissue repair and regeneration. CNI-1493 has also been shown to have anti-tumor properties in certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNI-1493 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without the confounding effects of other inflammatory pathways. However, one limitation of CNI-1493 is its relatively short half-life, which can make dosing and administration challenging in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CNI-1493. One area of focus is the development of more potent and selective NF-κB inhibitors based on the structure of CNI-1493. Another area of focus is the use of CNI-1493 in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CNI-1493 and its potential for treating a wide range of diseases.
Synthesemethoden
The synthesis of CNI-1493 involves several steps, including the reaction of 2-chlorophenol with acetyl chloride to form 2-acetylphenol. This intermediate is then reacted with 4-nitrobenzenecarboxylic acid to form the desired product, CNI-1493. The synthesis of CNI-1493 has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
CNI-1493 has been studied extensively for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. CNI-1493 has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-12-3-1-2-4-13(12)23-9-14(20)24-18-15(17)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZIMXNXLZTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.